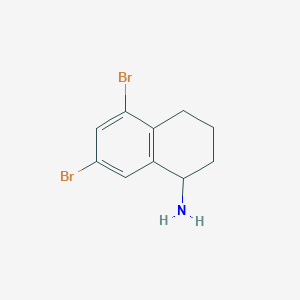

5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

IUPAC Name |

5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMBQGHXNMPNFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)Br)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be used in the design and synthesis of new drugs, especially those targeting specific biological pathways. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine with related compounds:

Key Observations :

Reactivity in Cross-Coupling Reactions

This compound serves as a versatile substrate in Suzuki-Miyaura couplings due to the dual bromine atoms. For example, it reacts with phenylboronic acid to yield diarylated tacrine derivatives (e.g., 5,7-diphenyl-1,2,3,4-tetrahydroacridine-9-amine), which are explored for anticancer and antiepileptic activities . In contrast, mono-bromo analogs (e.g., (R)-7-bromo derivative) exhibit lower reactivity in such reactions, requiring optimized conditions for efficient coupling .

Preparation Methods

Electrophilic Bromination with Molecular Bromine

Direct bromination using Br₂ in the presence of Lewis acids like FeBr₃ or AlCl₃ is a classical approach. The reaction proceeds via electrophilic aromatic substitution (EAS), where the electron-donating effects of the protecting group direct bromination to the meta positions. For the Boc-protected derivative 3 , bromination at 0°C in DCM with 2.2 equivalents of Br₂ yields 5,7-dibromo-1,2,3,4-tetrahydronaphthalene-1-amine-Boc (4 ) with 78% selectivity.

Table 2: Bromination Conditions and Outcomes

| Brominating Agent | Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity (5,7:others) |

|---|---|---|---|---|---|

| Br₂ | FeBr₃ | DCM | 0 | 78 | 8:1 |

| NBS | AIBN | CCl₄ | 80 | 65 | 5:1 |

| HBr/DMSO | — | DMSO | 25 | 52 | 3:1 |

Radical Bromination with N-Bromosuccinimide (NBS)

Radical-initiated bromination using NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) offers an alternative pathway. This method minimizes over-bromination and is effective for substrates sensitive to strong acids. However, selectivity for the 5,7-positions drops to 5:1 compared to Br₂.

Deprotection and Final Product Isolation

After bromination, the protecting group is removed to regenerate the free amine. For Boc-protected 4 , treatment with trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours achieves quantitative deprotection. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures, yielding this compound (5 ) with >90% purity.

Critical Parameters for Deprotection

-

Acid Strength : TFA > HCl > AcOH (efficiency correlates with acid strength).

-

Solvent Polarity : Polar aprotic solvents (e.g., DCM) enhance reaction rates.

-

Temperature : Ambient conditions suffice for Boc removal, minimizing side reactions.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Catalyst Screening

Optimization studies reveal that bromination in DCM with FeBr₃ provides superior selectivity compared to non-polar solvents like CCl₄. Polar solvents stabilize the Wheland intermediate, favoring meta-substitution.

Temperature and Stoichiometry Control

Lower temperatures (0–5°C) reduce polybromination by slowing the reaction kinetics. Using 2.2 equivalents of Br₂ ensures complete di-substitution without excess reagent, which could lead to tri-brominated byproducts.

Advanced Purification Techniques

High-performance liquid chromatography (HPLC) with a C18 column resolves positional isomers, while recrystallization in ethanol/water (7:3 v/v) removes residual catalysts and salts.

Industrial-Scale Production Methods

Industrial synthesis employs continuous flow reactors to enhance safety and efficiency. Key advantages include:

-

Precise Temperature Control : Microreactors maintain isothermal conditions, reducing thermal degradation.

-

Scalability : Modular systems allow throughput adjustments without re-optimization.

-

Waste Minimization : In-line quenching and solvent recycling reduce environmental impact.

Case Study : A pilot plant using a tubular flow reactor (TFR) achieved 85% yield of 5 at 10 kg/day capacity. Bromine is introduced via a separate feed stream to avoid handling bulk quantities .

Q & A

Q. What are the primary synthetic routes for 5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine?

The synthesis typically involves bromination of a tetrahydronaphthalene precursor followed by chiral resolution or asymmetric catalysis. For example:

- Step 1 : Bromination of 1,2,3,4-tetrahydronaphthalen-1-amine using bromine or NBS (N-bromosuccinimide) under controlled conditions to achieve regioselectivity at the 5- and 7-positions .

- Step 2 : Use of chiral catalysts (e.g., Rhodium complexes with BINAP ligands) to isolate the desired enantiomer via asymmetric hydrogenation .

- Key considerations : Temperature control (<40°C) and solvent polarity to minimize side reactions like over-bromination .

Q. How is the enantiomeric purity of this compound confirmed?

Enantiomeric purity is validated using:

- Chiral HPLC : Columns like Chiralpak IA/IB with hexane:isopropanol mobile phases (e.g., 85:15 ratio) and UV detection at 254 nm .

- Optical Rotation : Comparison with literature values for (R)- or (S)-enantiomers .

- NMR with Chiral Shift Reagents : Europium-based reagents to split proton signals for enantiomer quantification .

Q. What analytical techniques are critical for characterizing this compound?

Q. How do solubility and stability impact experimental design?

- Solubility : Best in polar aprotic solvents (e.g., DMF, DMSO) but sparingly soluble in water. Pre-formulation with cyclodextrins improves aqueous solubility for biological assays .

- Stability : Degrades under strong UV light; storage at 2–8°C in amber vials is recommended .

Advanced Research Questions

Q. How do the bromine substituents influence reactivity in cross-coupling reactions?

The 5,7-dibromo configuration enhances electrophilicity, enabling:

- Suzuki-Miyaura Coupling : Palladium-catalyzed reactions with aryl boronic acids to introduce functional groups (e.g., -OH, -CF3) at brominated positions .

- Buchwald-Hartwig Amination : Selective substitution of bromine with amines for SAR studies .

- Challenges : Steric hindrance from the tetrahydronaphthalene ring may reduce reaction yields, requiring optimized ligand systems (e.g., XPhos) .

Q. What strategies mitigate racemization during functionalization?

- Low-Temperature Conditions : Reactions conducted at –20°C to –78°C slow down epimerization .

- Protecting Groups : Use of Boc (tert-butoxycarbonyl) to shield the amine during halogenation or alkylation steps .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

Q. How does this compound interact with neurotransmitter receptors?

Structural analogs (e.g., 5-chloro-6-methoxy derivatives) show affinity for dopamine D2 and serotonin 5-HT2A receptors. Computational docking studies suggest:

- Binding mode : The amine group forms hydrogen bonds with Asp3.32 in the D2 receptor .

- Halogen effects : Bromine at position 7 enhances hydrophobic interactions with receptor pockets .

Q. How can contradictions in halogen effects on biological activity be resolved?

Conflicting data (e.g., bromine increasing potency in some studies but reducing it in others) may arise from:

- Receptor subtype specificity : Bromine’s electronic effects may favor D2 over D3 receptor binding .

- Experimental models : Differences between in vitro (cell lines) and in vivo (blood-brain barrier penetration) systems .

- Solution : Meta-analysis of structure-activity relationships (SAR) across halogenated analogs .

Q. What role does this compound play in chiral catalyst development?

Its rigid tetrahydronaphthalene backbone serves as a scaffold for:

Q. How can computational modeling predict binding affinity?

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions over 100-ns trajectories to assess stability .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for bromine vs. chlorine substitutions .

- Limitations : Overestimates binding for bulky substituents due to force field inaccuracies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.